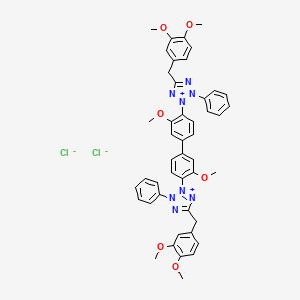

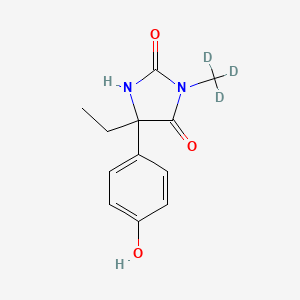

![molecular formula C19H18N2O2Se B562368 1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione CAS No. 1185143-93-4](/img/structure/B562368.png)

1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

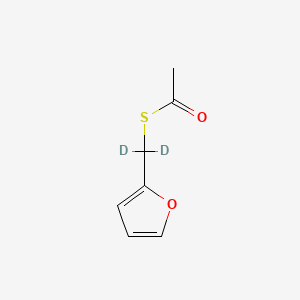

1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is a biochemical used for proteomics research . It has a molecular weight of 385.32 .

Molecular Structure Analysis

This compound contains a total of 45 bonds, including 27 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 1 eight-membered ring, and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C19H18N2O2Se . More detailed properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Novel Research Strategies and Biological Potentials

Hydantoin derivatives are recognized for their significance in medicinal chemistry due to their presence in several medications currently in use, such as phenytoin, nitrofurantoin, and enzalutamide. These compounds exhibit a wide range of biological and pharmacological activities in therapeutic and agrochemical applications, including roles in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The versatility of the hydantoin scaffold is highlighted by its application in synthesizing new organic compounds that could serve as potential therapeutics, emphasizing the importance of efficient synthesis methods like the Bucherer-Bergs reaction (Shaikh et al., 2023).

Antioxidant Properties and Synthetic Strategies

Organoselenium compounds, including selenazole derivatives, are of particular interest due to their ability to mimic the action of important selenoproteins like glutathione peroxidase (GPx). This class of compounds is investigated for its antioxidant properties, which are crucial in regulating oxidative stress within the body. The high reactivity of the selenol group compared to its sulfur analogue underlines the potential therapeutic applications of organoselenium compounds, including their role in oxidative stress management and the development of novel antioxidants (Barbosa et al., 2017).

Chemopreventive and Anticancer Activity

Selenocyanate-containing compounds are another area of interest due to their chemopreventive and anticancer activities. These compounds, by incorporating selenocyanate moieties, have shown promising results in cancer prevention and treatment, highlighting the functional group's potential in targeting different cellular and metabolic pathways. The exploration of selenocyanate derivatives in medicinal chemistry continues to uncover compounds with potent anticancer properties, underscoring the importance of functional groups like selenocyanate in drug design and development (Ali et al., 2018).

Eigenschaften

IUPAC Name |

1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJPFDYWPZACHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661904 |

Source

|

| Record name | 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185143-93-4 |

Source

|

| Record name | 1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

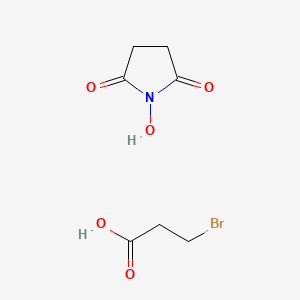

![rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6](/img/structure/B562302.png)